Cas no 2229348-27-8 (2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid)

2-[(1-(Dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid is a specialized cyclopropyl derivative featuring both hydroxy and dimethoxymethyl functional groups. This compound is of interest in synthetic organic chemistry due to its unique structural framework, which combines reactivity at the carboxylic acid, hydroxyl, and acetal moieties. Its cyclopropyl ring enhances steric and electronic effects, making it a valuable intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The dimethoxymethyl group offers stability under certain conditions while remaining amenable to deprotection, enabling controlled functionalization. This balance of reactivity and stability makes it a versatile building block for targeted chemical transformations.
2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid structure
2229348-27-8 structure
Product Name:2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid
CAS No:2229348-27-8
MF:C8H14O5
MW:190.193763256073
CID:6519452
PubChem ID:165843890
Update Time:2025-09-27

2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid
    • EN300-1738185
    • 2-[1-(dimethoxymethyl)cyclopropyl]-2-hydroxyacetic acid
    • 2229348-27-8
    • Inchi: 1S/C8H14O5/c1-12-7(13-2)8(3-4-8)5(9)6(10)11/h5,7,9H,3-4H2,1-2H3,(H,10,11)
    • InChI Key: CFMHXAXOXSJSBX-UHFFFAOYSA-N
    • SMILES: O(C)C(C1(C(C(=O)O)O)CC1)OC

Computed Properties

  • Exact Mass: 190.08412354g/mol
  • Monoisotopic Mass: 190.08412354g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 76Ų

2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid Pricemore >>

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Additional information on 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid

Comprehensive Overview of 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2229348-27-8)

2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2229348-27-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and material science. This compound, characterized by its unique cyclopropyl and hydroxyacetic acid functional groups, exhibits versatile applications in drug synthesis and intermediate production. Its molecular structure, featuring a dimethoxymethyl moiety, contributes to its reactivity and stability, making it a valuable building block in modern synthetic chemistry.

In recent years, the demand for cyclopropyl-containing compounds has surged due to their role in the development of bioactive molecules. Researchers and industry professionals frequently search for terms like "cyclopropyl derivatives in drug discovery" or "hydroxyacetic acid applications," reflecting the growing interest in this chemical space. The compound’s CAS No. 2229348-27-8 is often referenced in patent literature and academic studies, highlighting its relevance in cutting-edge research.

The synthesis of 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid involves multi-step organic reactions, including cyclopropanation and ester hydrolysis. Its dimethoxymethyl group enhances solubility in polar solvents, a property critical for its use in aqueous-phase reactions. This attribute aligns with the current trend toward greener chemistry, where solvents like water are preferred to reduce environmental impact. Searches for "sustainable synthesis methods" and "green chemistry intermediates" often intersect with discussions about this compound.

From a pharmacological perspective, the hydroxyacetic acid moiety in this compound is of particular interest. It mimics structural motifs found in natural metabolites, enabling its potential use in prodrug design. Queries such as "hydroxyacetic acid in medicinal chemistry" or "prodrug development strategies" are common among researchers exploring its applications. Additionally, the cyclopropyl ring is known to confer metabolic stability, a feature highly sought after in the design of small-molecule therapeutics.

In material science, 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid serves as a precursor for polymers and coatings. Its bifunctional nature allows for cross-linking reactions, which are essential in creating durable materials. Industry professionals often search for "functionalized cyclopropanes in materials" or "acidic monomers for polymerization," underscoring its utility in this domain. The compound’s compatibility with various polymerization techniques further expands its industrial applicability.

Analytical characterization of this compound typically employs techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods confirm the purity and structural integrity of CAS No. 2229348-27-8, ensuring its suitability for high-precision applications. Searches related to "NMR analysis of cyclopropanes" or "HPLC methods for hydroxy acids" frequently appear in scientific forums, reflecting the need for robust analytical protocols.

Looking ahead, the versatility of 2-1-(dimethoxymethyl)cyclopropyl-2-hydroxyacetic acid positions it as a key player in interdisciplinary research. Whether in drug development, material innovation, or sustainable chemistry, this compound continues to inspire new avenues of exploration. As the scientific community increasingly focuses on "multifunctional organic intermediates" and "structure-activity relationships," the significance of this compound is poised to grow even further.

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